Methyl 3-O-benzyl-6-O-(2,3,4-tri-O-benzyl-a-L-fucopyranosyl)-2-deoxy-2-phthalimido-b-D-glucopyranoside

CAS No.:

Cat. No.: VC13330674

Molecular Formula: C49H51NO11

Molecular Weight: 829.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C49H51NO11 |

|---|---|

| Molecular Weight | 829.9 g/mol |

| IUPAC Name | 2-[5-hydroxy-2-methoxy-6-[[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-4-phenylmethoxyoxan-3-yl]isoindole-1,3-dione |

| Standard InChI | InChI=1S/C49H51NO11/c1-32-42(55-27-33-17-7-3-8-18-33)44(57-29-35-21-11-5-12-22-35)45(58-30-36-23-13-6-14-24-36)49(60-32)59-31-39-41(51)43(56-28-34-19-9-4-10-20-34)40(48(54-2)61-39)50-46(52)37-25-15-16-26-38(37)47(50)53/h3-26,32,39-45,48-49,51H,27-31H2,1-2H3 |

| Standard InChI Key | FUCPVJGOFZUDMA-UHFFFAOYSA-N |

| SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |

| Canonical SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |

Introduction

Chemical Structure and Properties

Molecular Composition

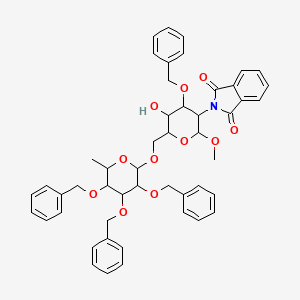

Methyl 3-O-benzyl-6-O-(2,3,4-tri-O-benzyl-α-L-fucopyranosyl)-2-deoxy-2-phthalimido-β-D-glucopyranoside (CAS No. 97242-86-9) is a disaccharide derivative with a molecular formula of and a molecular weight of 829.94 g/mol. The IUPAC name, 2-[(2R,3R,4R,5S,6R)-5-hydroxy-2-methoxy-6-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-4-phenylmethoxyoxan-3-yl]isoindole-1,3-dione, reflects its stereochemical complexity. The glucopyranoside core is functionalized at the 3-O position with a benzyl group and at the 6-O position with a 2,3,4-tri-O-benzyl-α-L-fucopyranosyl moiety, while the 2-deoxy-2-phthalimido group replaces the native hydroxyl group at C2 (Table 1).

Table 1: Key Chemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 829.94 g/mol |

| IUPAC Name | 2-[(2R,3R,4R,5S,6R)-5-hydroxy-2-methoxy-6-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-4-phenylmethoxyoxan-3-yl]isoindole-1,3-dione |

| CAS Number | 97242-86-9 |

| SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |

| Protecting Groups | Benzyl (3-O, 6-O-fucopyranosyl), Phthalimido (2-deoxy) |

The stereochemistry of the fucose residue (α-L-configuration) and glucose (β-D-configuration) is critical for its biological activity, as it mimics natural glycan epitopes involved in cellular recognition.

Synthesis and Preparation

Glycosylation Strategy

The synthesis involves a regioselective glycosylation between a protected fucose donor and a glucosamine acceptor. Methyl trifluoromethylsulfonate (MeOTf) is employed as a promoter to activate the fucosyl trichloroacetimidate donor, enabling efficient α-L-fucosyl linkage formation at the 6-O position of the glucose moiety (Figure 1).

Figure 1: Key Glycosylation Step

Protecting Group Management

-

Benzyl Groups: Installed at the 3-O (glucose) and 2,3,4-O (fucose) positions to block unwanted side reactions during glycosylation.

-

Phthalimido Group: Introduced at the 2-amino position of glucose via phthalic anhydride treatment, providing orthogonal protection that is removable with hydrazine hydrate.

A typical synthesis sequence proceeds as follows:

-

Preparation of 2-amino-2-deoxy-β-D-glucopyranoside with phthalimido protection.

-

Sequential benzylation at the 3-O (glucose) and 2,3,4-O (fucose) positions.

-

Glycosylation using MeOTf-activated fucosyl donor.

-

Final purification via silica gel chromatography.

Applications in Glycobiology Research

Glycoconjugate Synthesis

This compound serves as a precursor for synthesizing glycoconjugates such as neoglycoproteins and glycolipids, which are pivotal in studying carbohydrate-lectin interactions. For example, enzymatic or chemical conjugation of the deprotected glycan to carrier proteins (e.g., BSA) generates probes for ELISA-based pathogen detection assays.

Glycan Microarray Development

Functionalized derivatives of this compound are printed onto microarray slides to profile antibody or lectin binding specificities. A 2024 study utilized such microarrays to identify novel biomarkers for Helicobacter pylori infection, demonstrating its utility in diagnostic applications.

Targeted Drug Delivery Systems

The phthalimido group’s amine, revealed after deprotection, allows covalent attachment to drug-loaded nanoparticles. Recent work has shown that fucose-functionalized nanoparticles exhibit enhanced uptake in colorectal cancer cells expressing fucose-specific lectins.

| Supplier | Purity | Packaging | Price Range |

|---|---|---|---|

| Creative Biolabs | >95% | 1–100 mg | $200–$500/mg |

| Santa Cruz Biotechnology | >98% | 5–50 mg | $150–$450/mg |

| AA BLOCKS, INC. | >90% | 10–500 mg | $120–$300/mg |

Pricing varies based on quantity and purity, with bulk orders (>100 mg) often requiring custom synthesis.

Recent Advances and Future Prospects

Enzymatic Glycan Remodeling

A 2024 Nature Chemical Biology study demonstrated that engineered fucosidases can selectively remove benzyl groups from this compound, enabling rapid generation of fucosylated glycans for high-throughput screening.

Glyco-Immune Checkpoint Inhibitors

Ongoing clinical trials are evaluating fucose-containing glycoconjugates derived from this compound as adjuvants in anti-PD-1 therapies, with preliminary data showing enhanced T-cell activation in melanoma models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume